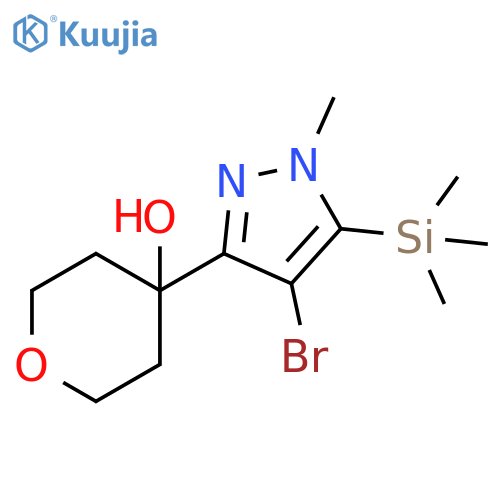Cas no 2374145-13-6 (4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)

2374145-13-6 structure
商品名:4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol
CAS番号:2374145-13-6
MF:C12H21BrN2O2Si
メガワット:333.296843290329
CID:6780958
4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol
-
- インチ: 1S/C12H21BrN2O2Si/c1-15-11(18(2,3)4)9(13)10(14-15)12(16)5-7-17-8-6-12/h16H,5-8H2,1-4H3
- InChIKey: LYVVUKMCFIMYEP-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(C2C(Br)=C([Si](C)(C)C)N(C)N=2)(O)C1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 420.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.35±0.20(Predicted)
4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603695-1g |
4-(4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol; . |
2374145-13-6 | 1g |
€659.60 | 2024-07-24 | ||
| abcr | AB603695-250mg |
4-(4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol; . |
2374145-13-6 | 250mg |
€355.80 | 2024-07-24 | ||
| abcr | AB603695-5g |
4-(4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol; . |
2374145-13-6 | 5g |
€2218.40 | 2024-07-24 |
4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
2374145-13-6 (4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol) 関連製品
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 4770-00-7(3-cyano-4-nitroindole)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2374145-13-6)4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol

清らかである:99%/99%/99%
はかる:5g/1g/250mg
価格 ($):1315/391/211